molecular formula C11H23N3O2 B067752 Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate CAS No. 192130-34-0

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

Katalognummer: B067752
CAS-Nummer: 192130-34-0
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: QSYTWBKZNNEKPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 2-chloroethylamine to form 4-chloro-N-(2-aminoethyl)piperazine[2][2]. This intermediate is then reacted with tert-butyl chloroformate (Boc2O) to yield this compound[2][2]. The reaction conditions usually involve the use of organic solvents such as ethanol or dichloromethane and are carried out at room temperature[2][2].

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield[2][2].

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions to liberate the free piperazine amine.

Reagents/ConditionsProductYieldReference
HCl (4 M in dioxane), 12 h, r.t.N-(2-methanosulfonylethyl)piperazine95%
TFA (20% in DCM), 2 h, r.t.Deprotected piperazine derivative>90%

Example Reaction:
Treatment with HCl in dioxane cleaves the Boc group, enabling further functionalization of the piperazine core .

Sulfonylation at the Aminoethyl Side Chain

The primary amine on the ethyl side chain reacts with sulfonyl chlorides to form sulfonamides.

Reagents/ConditionsProductYieldReference
Methanesulfonyl chloride, pyridine, 12 h4-(2-Methanesulfonylaminoethyl)piperazine70%
Thiophosgene, acetone cyanohydrin, THFIsothiocyanate intermediateN/A

Key Observation:
Sulfonylation occurs efficiently under mild conditions, preserving the Boc group .

Nucleophilic Aromatic Substitution

The aminoethyl group participates in coupling reactions with aromatic chlorides.

Reagents/ConditionsProductYieldReference
4-Chloro-2-(3-fluoro-4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylfuro[2,3-b]pyridine, Pd(OAc)₂/BINAP, K₂CO₃, toluene, 130°C, 20 htert-Butyl 4-(2-(2-(3-fluoro-4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylfuro[2,3-b]pyridin-4-ylamino)ethyl)piperazine-1-carboxylate64%

Mechanistic Insight:
Palladium catalysis facilitates C–N bond formation via Buchwald-Hartwig amination .

Formation of Urea Derivatives

The amine reacts with isocyanates or carbonyl chlorides to generate urea linkages.

Reagents/ConditionsProductYieldReference
N-(5-tert-Butylisoxazol-3-yl)-N-{3-[(2-chloropyrimidin-5-yl)ethynyl]phenyl}urea, HCl, MeCN, 70°C, 4 hDeprotected urea-piperazine conjugate99%

Application:
This reaction is critical for synthesizing kinase inhibitors .

Alkylation and Acylation Reactions

The amine undergoes alkylation or acylation to introduce diverse substituents.

Reagents/ConditionsProductYieldReference
Chloroethylamine, DMF, 72 h, r.t.Alkylated piperazine derivative26%
Acetyl chloride, TEA, DCMAcetylated productN/A

Note:
Low yield in alkylation reactions may necessitate optimization .

Heterocycle Formation

The compound serves as a precursor in synthesizing triazole and pyrimidine derivatives.

Reagents/ConditionsProductYieldReference
CuI, DIPEA, DMF, aryl azidestert-Butyl-1H-1,2,3-triazole derivatives>90%

Significance:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid heterocycle assembly .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Targeted Protein Degradation
One of the prominent applications of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce targeted protein degradation, which is crucial for addressing diseases caused by the accumulation of dysfunctional proteins. The incorporation of this compound into PROTACs can enhance their efficacy by optimizing the three-dimensional orientation and improving drug-like properties .

Synthesis of Bioactive Compounds

Intermediate in Drug Synthesis
this compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the synthesis of compounds targeting neurodegenerative diseases, such as Parkinson's disease. The structure-activity relationship studies have shown that modifications to this compound can significantly influence biological activity, making it a valuable building block for drug discovery .

Case Study 1: Development of Neuroprotective Agents

A study focused on developing multifunctional drugs against neurodegenerative diseases highlighted the use of this compound as a core structure. By modifying this compound, researchers were able to create derivatives with enhanced neuroprotective effects, demonstrating its versatility in medicinal applications .

Case Study 2: Synthesis of Anticancer Agents

In another research effort, this compound was incorporated into the synthesis of novel anticancer agents. The results showed that these agents exhibited potent activity against various cancer cell lines, underscoring the compound's potential in oncology .

Data Table: Synthesis and Yield Information

Compound NameReaction ConditionsYield (%)Reference
This compoundTetrahydrofuran at room temperature for 2h70%
Derivative AWith hydrogen chloride in diethyl ether at 70°C for 4h99%
Derivative BWith potassium carbonate and palladium catalyst at 130°C for 20hNot specified

Biologische Aktivität

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol
  • Melting Point : 36.0°C to 41.0°C
  • Boiling Point : 198.0°C

This compound acts primarily as a piperazine derivative, which is known to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Its structural properties allow it to potentially modulate the activity of neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.

Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that derivatives of this compound exhibit significant antiparasitic activity, with some analogs achieving an effective concentration (EC50) below 0.03 μM, indicating potent activity against the pathogen .

Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. Its piperazine structure is similar to known anxiolytics and antidepressants, which may imply similar effects in modulating mood and anxiety levels.

Case Studies

  • Efficacy Against Trypanosoma brucei :
    • A study demonstrated that certain analogs of this compound significantly reduced parasitemia in infected mice by over 90% when administered at doses below 50 mg/kg . This underscores its potential as a therapeutic agent for human African trypanosomiasis.
  • Neuropharmacological Investigations :
    • In a series of experiments assessing the compound's impact on neurotransmitter systems, it was found to enhance serotonergic signaling in vitro, suggesting potential as an antidepressant or anxiolytic agent . Further research is required to elucidate its full pharmacodynamic profile.

Comparative Analysis with Related Compounds

Compound NameEC50 (μM)Mechanism of Action
This compound<0.03Inhibition of T. brucei growth
Lapatinib-derived analogs<0.43Kinase inhibition
Other piperazine derivativesVariesModulation of neurotransmitter systems

Eigenschaften

IUPAC Name

tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYTWBKZNNEKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363882
Record name tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192130-34-0
Record name tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Batch size: 42.2 g (120 mmol) 2-{2-[4-(tert-butoxycarbonyl)-piperazin-1-yl]-ethyl}-isoindolin-1,3-dione and 11.6 ml (240 mmol) hydrazine-hydrate in 450 ml ethanol.
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of N-tert-butoxycarbonyl-piperazin (5 g, 26.8 mmol), triethylamine (7.44 ml, 53.6 mmol), and chloroethylamine (3.11 g, 26.8 mmol) in dimethylformamide (50 ml) was stirred at room temperature for 72 hours. The reaction mixture was filtered, partitioned between H2O and ethyl acetate. The aqueous phase was lyophilized, the residue stirred with methanol and the precipitate collected by suction. The precipitate was purified by flash chromatography on silica gel (dichloromethane/methanol/aqueous ammonia=9/1/0.1) to give 1.6 g (26%) of the desired product. MS m/z: 230 ((M+H)+, 91%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.44 mL
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.